molecular formula C20H24N2 B1253295 2,9-Dibutyl-1,10-phenanthroline CAS No. 85575-93-5

2,9-Dibutyl-1,10-phenanthroline

Cat. No.: B1253295
CAS No.: 85575-93-5
M. Wt: 292.4 g/mol
InChI Key: LSGGPELKXXFMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dibutyl-1,10-phenanthroline is a chemical compound with the molecular formula C20H24N2. It is a derivative of 1,10-phenanthroline, where the hydrogen atoms at positions 2 and 9 are replaced by butyl groups. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,9-Dibutyl-1,10-phenanthroline plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules that require metal ions for their activity. For instance, this compound can inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, rendering the enzymes inactive . This interaction is crucial in studying the role of metal ions in enzymatic reactions and can be used to modulate enzyme activity in biochemical assays.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce autophagy, G1 cell cycle arrest, and apoptosis in cancer cell lines . These effects are mediated through its interaction with metal ions and subsequent inhibition of metallopeptidases, which play a role in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions, particularly zinc and iron. By binding to these metal ions, this compound inhibits the activity of metallopeptidases and other metalloenzymes . This inhibition occurs through the removal of the metal ion from the enzyme’s active site, leading to the formation of an inactive apoenzyme. Additionally, this compound can modulate gene expression by affecting metal-dependent transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other components in the experimental setup . Long-term studies have shown that this compound can maintain its inhibitory effects on metallopeptidases and other metalloenzymes, but the extent of inhibition may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit metallopeptidases and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and metalloenzymes. The compound can affect metabolic flux and metabolite levels by inhibiting enzymes that require metal ions for their activity . For example, this compound can modulate the activity of enzymes involved in oxidative stress response and energy metabolism, leading to changes in cellular redox state and ATP production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution to various cellular compartments . Additionally, this compound can accumulate in specific tissues or organelles, depending on its affinity for metal ions and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to chelate metal ions and interact with specific biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria or nucleus, where it can modulate the activity of metal-dependent enzymes and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibutyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with butyl lithium. The reaction proceeds through a nucleophilic substitution mechanism, where the butyl groups are introduced at the 2 and 9 positions of the phenanthroline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dibutyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Comparison with Similar Compounds

    1,10-Phenanthroline: The parent compound without butyl substitutions.

    2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of butyl groups.

    2,9-Di-sec-butyl-1,10-phenanthroline: A similar compound with sec-butyl groups.

Uniqueness: 2,9-Dibutyl-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and exploring new catalytic and therapeutic applications .

Properties

IUPAC Name

2,9-dibutyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGGPELKXXFMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538988
Record name 2,9-Dibutyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85575-93-5
Record name 2,9-Dibutyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-Dibutyl-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
2,9-Dibutyl-1,10-phenanthroline
Reactant of Route 3
Reactant of Route 3
2,9-Dibutyl-1,10-phenanthroline
Reactant of Route 4
2,9-Dibutyl-1,10-phenanthroline
Reactant of Route 5
Reactant of Route 5
2,9-Dibutyl-1,10-phenanthroline
Reactant of Route 6
2,9-Dibutyl-1,10-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.